(1-Methylcycloheptyl)methanol

Description

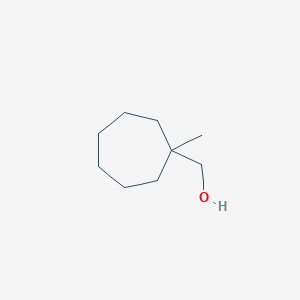

Structural Context and Nomenclature of (1-Methylcycloheptyl)methanol

This compound is an alicyclic primary alcohol. Its structure consists of a cycloheptane (B1346806) ring, which is a seven-membered ring of carbon atoms. A methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH) are both attached to the same carbon atom, designated as position 1 of the ring. libretexts.orgcuyamaca.edu This 1,1-disubstituted pattern classifies it as a tertiary alcohol, as the carbon atom bearing the hydroxyl group is attached to three other carbon atoms (one from the hydroxymethyl group and two from the cycloheptane ring). byjus.com

The systematic IUPAC name for this compound is this compound. wikipedia.org Its molecular formula is C₉H₁₈O. The presence of the flexible seven-membered ring means the compound can exist in various conformations, such as the twist-chair and twist-boat forms, which are characteristic of cycloheptane systems. biomedres.us

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1372865-00-3 | Chemical Supplier Data |

| Molecular Formula | C₉H₁₈O | Calculated |

| Molecular Weight | 142.24 g/mol | Calculated |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Density | Data not available | N/A |

| Predicted Solubility | Data not available | N/A |

Historical Perspectives on Cycloheptyl Alcohol Derivatives in Synthetic Chemistry

The synthesis of seven-membered rings has historically been a significant challenge in organic chemistry. rsc.orgubc.ca Compared to the facile formation of five- and six-membered rings, the construction of cycloheptane frameworks is often hampered by unfavorable entropic factors and increased transannular strain. Early methods for creating such rings involved ring-closing reactions, but these were often low-yielding. rsc.org

Consequently, the historical literature on specific cycloheptyl alcohol derivatives is sparse compared to their cyclopentane (B165970) and cyclohexane (B81311) counterparts. researchgate.net While the parent compound, cycloheptanol, is known and its properties have been studied, the development of synthetic methodologies for more complex derivatives has been a slower process. researchgate.net Strategies such as (4+3) cycloadditions and various radical-mediated cyclizations have emerged as more effective modern methods for assembling cycloheptane rings, which are found in a number of natural products. rsc.orgnih.gov However, a detailed historical account of the synthesis or study of this compound specifically is absent from the accessible scientific record, suggesting it is a relatively modern catalog entry or has not been the subject of dedicated academic investigation.

Significance of Bridged Cyclic Alcohols in Chemical Research

While this compound is a monocyclic compound, its structure is related to the broader class of cyclic alcohols that serve as precursors to more complex architectures, including bridged bicyclic systems. Bridged ring systems, such as those found in norbornane, are of immense interest in chemical research because they impart rigid, three-dimensional frameworks. rsc.org This rigidity allows for the precise spatial orientation of functional groups, which is a critical feature in the design of new drugs, materials, and catalysts.

The tertiary alcohol motif, as seen in this compound, is particularly significant in medicinal chemistry. nih.gov Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in metabolic pathways. solubilityofthings.com This can lead to improved metabolic stability and a more favorable pharmacokinetic profile for drug candidates. nih.gov The cycloheptyl scaffold itself, while less common than cyclohexane, offers a unique spatial arrangement that can be exploited to explore new chemical space in drug discovery programs. nih.gov

Research Gaps and Opportunities Pertaining to this compound

The most striking aspect of this compound is the profound lack of specific data in the scientific literature. This absence highlights a significant research gap and presents a number of opportunities for investigation.

Synthesis and Characterization: There are no published, detailed synthetic routes specifically targeting this compound. Developing an efficient and scalable synthesis would be the first step toward enabling further research. Following synthesis, a complete characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is required, as no such data is currently available in public databases. libguides.com Computational spectroscopy could also be employed to predict and verify these spectral properties. numberanalytics.com

Reaction Chemistry: The reactivity of this compound is completely unexplored. Studies could investigate its behavior in fundamental organic reactions such as esterification, dehydration, or substitution reactions at the hydroxyl group. The unique steric environment provided by the 1,1-disubstituted cycloheptane ring could lead to interesting and potentially novel reactivity compared to less hindered alcohols.

Applications in Medicinal and Materials Chemistry: As a tertiary alcohol with a seven-membered ring, the compound is a candidate for inclusion in fragment libraries for drug discovery. nih.gov Its potential as a building block for creating novel scaffolds with unique three-dimensional shapes could be valuable. Furthermore, its derivatives could be explored for applications in materials science, for example, as monomers for specialty polymers.

In essence, this compound represents a blank slate in the field of alicyclic chemistry. Its study offers a clear opportunity to generate foundational knowledge, develop new synthetic methodologies for medium-sized rings, and potentially uncover novel applications for this under-explored class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcycloheptyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHAGWVTQJGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372865-00-3 | |

| Record name | (1-methylcycloheptyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylcycloheptyl Methanol and Its Analogues

Target-Oriented Synthesis of (1-Methylcycloheptyl)methanol

Target-oriented synthesis provides a logical framework for constructing complex molecules from simpler, commercially available starting materials. The process begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures. For this compound, the most logical retrosynthetic disconnections involve the carbon-carbon bonds originating from the quaternary center.

A key disconnection is between the quaternary carbon and the adjacent methyl group. This strategy suggests a synthesis route involving the α-alkylation of a cycloheptane (B1346806) derivative. This leads back to a cycloheptanecarboxylate ester as a key intermediate, which in turn can be derived from cycloheptanecarboxylic acid. This approach is advantageous as it builds the critical quaternary carbon center on a pre-formed cycloheptane ring.

Another possible disconnection is between the quaternary carbon and the hydroxymethyl (-CH₂OH) group. This would imply the addition of a hydroxymethyl anion equivalent to a 1-methylcycloheptane cation, a synthetically challenging transformation. Therefore, the α-alkylation route is considered more synthetically viable.

Retrosynthetic Pathway:

Target Molecule: this compound

Key Intermediate: Methyl 1-methylcycloheptanecarboxylate

Precursor: Methyl cycloheptanecarboxylate

Starting Material: Cycloheptanecarboxylic acid

This analysis identifies cycloheptanecarboxylic acid, a readily available compound, as the optimal starting point for a multi-step synthesis.

The target molecule, this compound, is achiral as it possesses a plane of symmetry and no stereocenters. Therefore, its synthesis does not inherently require stereocontrol. However, the methodologies employed can be adapted for the synthesis of chiral analogues where stereoselectivity is crucial.

If a substituted cycloheptane ring were used as a precursor, the existing stereocenters could direct the approach of the alkylating agent, a phenomenon known as substrate-controlled diastereoselection. For instance, a bulky substituent on the ring could sterically hinder one face of the enolate intermediate, leading to the preferential formation of one diastereomer.

Furthermore, in the synthesis of chiral analogues lacking pre-existing stereocenters, enantioselectivity could be introduced during the key α-alkylation step. This can be achieved through several advanced methods:

Chiral Auxiliaries: The carboxylic acid precursor could be attached to a chiral auxiliary. This chiral, non-racemic molecule would direct the methylation to one face of the enolate, inducing asymmetry. The auxiliary would then be cleaved in a subsequent step to yield the enantiomerically enriched product.

Chiral Catalysts: The use of a chiral base or a catalytic system involving a chiral ligand could create an asymmetric environment around the enolate, leading to an enantioselective methylation reaction.

While not necessary for the synthesis of this compound itself, these stereoselective strategies are critical for expanding the methodology to produce a wider range of structurally diverse and potentially bioactive analogues.

Based on the retrosynthetic analysis, a robust multi-step sequence can be designed to synthesize this compound from cycloheptanecarboxylic acid. This sequence involves standard, high-yielding organic transformations.

Esterification: The synthesis begins with the conversion of cycloheptanecarboxylic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Enolate Formation: The methyl cycloheptanecarboxylate is then treated with a strong, non-nucleophilic base to selectively deprotonate the α-carbon, forming a lithium enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose, as its steric bulk prevents it from adding to the ester carbonyl group.

α-Alkylation: The nucleophilic enolate is then reacted with an electrophilic methyl source, typically iodomethane. This results in the formation of a new carbon-carbon bond at the α-position, creating the quaternary carbon center and yielding methyl 1-methylcycloheptanecarboxylate.

Reduction: In the final step, the ester functional group of methyl 1-methylcycloheptanecarboxylate is reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, which, after an aqueous workup, yields the final product, this compound.

Interactive Data Table: Synthetic Sequence for this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Fischer Esterification | Cycloheptanecarboxylic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.) | Methyl cycloheptanecarboxylate |

| 2 | Enolate Formation | Methyl cycloheptanecarboxylate | Lithium Diisopropylamide (LDA) | Lithium enolate intermediate |

| 3 | α-Alkylation | Lithium enolate intermediate | Iodomethane (CH₃I) | Methyl 1-methylcycloheptanecarboxylate |

| 4 | Ester Reduction | Methyl 1-methylcycloheptanecarboxylate | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O workup | This compound |

Catalytic Synthesis Routes to this compound

Catalytic methods offer pathways that are often more atom-economical and environmentally benign than stoichiometric reactions. Both homogeneous and heterogeneous catalysis can be applied to the synthesis of complex alcohols and their precursors.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has led to powerful methods for C-C bond formation. One such strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.gov This process typically involves an alcohol as a starting material and is often catalyzed by transition metal complexes, such as those of manganese, ruthenium, or iridium. nih.govnih.gov

The general mechanism proceeds through the following steps:

The metal catalyst temporarily "borrows" hydrogen from a primary alcohol, oxidizing it in-situ to an aldehyde.

This highly reactive aldehyde then participates in a C-C bond-forming reaction, such as an aldol (B89426) condensation with a ketone or another nucleophile.

The catalyst then returns the borrowed hydrogen to an intermediate, reducing it to form the final, more complex alcohol product. Water is often the only byproduct, making this an atom-economical process. nih.gov

A notable application of this principle is the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones using a homogeneous manganese catalyst. nih.govresearchgate.net This cascade reaction allows for the construction of carbocyclic rings through a series of C-C bond formations. While a direct synthesis of this compound via this route has not been reported, the underlying principles demonstrate the power of homogeneous catalysis to construct complex alcohol-containing scaffolds from simpler alcohol precursors.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach is widely used in industry due to the ease of catalyst separation and recycling. youtube.com

In the context of cycloalkanol synthesis, heterogeneous catalysts are primarily used for the production of key precursors. A significant industrial process is the oxidation of cycloalkanes to produce cycloalkanols and cycloalkanones. For example, cobalt-based heterogeneous catalysts supported on materials like layered silicates have been developed for the oxygen-based oxidation of cycloalkanes. google.com

Interactive Data Table: Examples of Catalytic Systems

| Catalysis Type | Catalyst Example | Reaction Type | Relevance to Synthesis |

| Homogeneous | Manganese Pincer Complex | Hydrogen Auto-Transfer / Borrowing Hydrogen | C-C bond formation to build complex alcohol backbones. nih.govnih.gov |

| Heterogeneous | Cobalt supported on Layer Silicate | Cycloalkane Oxidation | Production of cycloalkanol/cycloalkanone precursors. google.com |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of double bonds in unsaturated precursors. mdpi.com |

These catalytic methods are instrumental in providing the fundamental building blocks required for more complex target-oriented syntheses. The production of cycloheptanone (B156872) via heterogeneous catalytic oxidation of cycloheptane, for instance, would yield a precursor that could be transformed into the target molecule through a different synthetic sequence, such as a Grignard reaction followed by further functional group manipulations.

Organocatalytic Strategies for Alcohol Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, standing alongside biocatalysis and transition-metal catalysis. rsc.org For alcohol synthesis, organocatalysis offers a metal-free alternative for the reduction of carbonyl compounds, such as aldehydes and ketones. The synthesis of this compound would likely proceed via the reduction of a precursor like 1-methylcycloheptanecarbaldehyde.

One prominent strategy involves the use of bifunctional organocatalysts, such as thiourea-amine derivatives. nih.gov In a hypothetical application to synthesize this compound, a chiral thiourea-amine catalyst would activate the carbonyl group of 1-methylcycloheptanecarbaldehyde towards reduction. The mechanism involves the thiourea (B124793) moiety activating the carbonyl group through hydrogen bonding, while the amine group coordinates with a hydride source, such as a borane (B79455). nih.govacs.org This dual activation facilitates the stereocontrolled transfer of a hydride to the carbonyl carbon.

Another established class of organocatalysts for carbonyl reduction is the oxazaborolidine catalyst, famously used in the Corey-Bakshi-Shibata (CBS) reduction. rsc.orgmdpi.com An oxazaborolidine catalyst, generated in situ from a chiral amino alcohol and a borane source, could coordinate with another equivalent of borane and the aldehyde precursor, guiding the hydride delivery to one face of the carbonyl group. mdpi.com While highly effective, the sensitivity of these catalysts to air and moisture has led to the development of more robust alternatives like the aforementioned thiourea-based systems. nih.gov

The table below illustrates the potential of various organocatalytic systems based on their reported performance in the reduction of analogous ketone substrates.

| Catalyst Type | Hydride Source | Typical Substrate | Reported Yield (%) | Reported Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Bifunctional Thiourea-Amine | Catecholborane | Aryl Alkyl Ketones | 85-99 | 90-98 | nih.gov |

| CBS (Oxazaborolidine) | BH₃-THF | Aryl Alkyl Ketones | 90-98 | 91-98 | mdpi.com |

| Chiral Phosphoric Acid | Hantzsch Ester | α,β-Unsaturated Ketones | 75-95 | 85-97 | rsc.org |

| Hydroxyamide-based | Borane | Prochiral Ketones | Up to 90 | Up to 98 | rsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com Its principles are increasingly integral to modern synthetic planning, including for the production of fine chemicals like this compound. ncfinternational.it

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. instituteofsustainabilitystudies.com Traditional reductions of carbonyls often use volatile and hazardous organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. chemguide.co.uk

Solvent-Free Synthesis: For the synthesis of this compound, a solvent-free approach could involve the reduction of 1-methylcycloheptanecarbaldehyde using sodium borohydride (B1222165) supported on a solid matrix like wet silica (B1680970) gel. scielo.br This method has been shown to be effective for the reduction of various aldehydes and ketones, often requiring only gentle heating to proceed to completion. scielo.br Another solvent-free technique is mechanochemistry, where mechanical force (e.g., ball milling) is used to drive reactions. researchgate.net A mechanochemical approach could involve milling the solid aldehyde precursor with a solid reducing agent, potentially offering reduced reaction times and a superior safety profile. researchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent advancements have enabled the electrochemical reduction of aldehydes and ketones in water, using it as both the solvent and the hydrogen source. nih.gov Applying this to the synthesis of this compound would involve an undivided electrochemical cell, potentially with zinc and tin electrodes, converting the aldehyde precursor into the desired alcohol. Such a process allows for the recycling of the electrolyte and water, further enhancing its sustainability. nih.gov

For the synthesis of this compound, different synthetic routes would have vastly different atom economies.

Route 2: Hydride Reduction. The direct reduction of 1-methylcycloheptanecarbaldehyde with a reducing agent like sodium borohydride is far more atom-economical for the final step.

The table below provides a theoretical comparison of the atom economy for the key bond-forming or reduction step in two potential pathways to this compound.

| Synthetic Route Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Grignard reaction on 1-methylcycloheptanecarbaldehyde with MeMgBr | C₈H₁₄O + CH₃MgBr + H₂O | C₉H₁₈O | Mg(OH)Br | ~61% |

| Hydride reduction of 1-methylcycloheptanecarbaldehyde | 4 C₉H₁₆O + NaBH₄ + 4 H₂O | 4 C₉H₁₈O | NaB(OH)₄ | ~89% |

| Catalytic Hydrogenation of 1-methylcycloheptanecarbaldehyde | C₉H₁₆O + H₂ | C₉H₁₈O | None | 100% |

Note: Calculations are for the specified step and assume 100% conversion. The Grignard reaction shown is for a different target to illustrate a point. A direct route would be reduction of 1-methylcycloheptanecarbaldehyde. The catalytic hydrogenation of 1-methylcycloheptanecarbaldehyde represents an ideal case with 100% atom economy as all reactant atoms are incorporated into the final product.

Another principle of green chemistry is the use of catalytic reagents over stoichiometric ones. ncfinternational.it While catalysis is inherently more sustainable, the choice of catalyst is also critical. Many industrial hydrogenations rely on precious metals like palladium, platinum, or rhodium. The development of catalysts based on earth-abundant, less toxic metals is a key goal of sustainable chemistry. nano-ntp.comresearchgate.net

For the synthesis of this compound via hydrogenation of its aldehyde precursor, sustainable catalyst development focuses on several areas:

Earth-Abundant Metals: Catalysts based on copper, nickel, or iron are being developed as alternatives to precious metals for hydrogenation reactions. researchgate.net For instance, copper-based catalysts, often supported on metal oxides like zirconia, have shown high activity for the hydrogenation of aldehydes to alcohols. frontiersin.org

Heterogeneous Catalysts: Immobilizing a catalyst on a solid support (heterogenization) facilitates its separation from the reaction mixture and allows for its recovery and reuse. This minimizes catalyst waste and product contamination. A potential sustainable process for producing this compound could use a supported copper or nickel catalyst in a fixed-bed reactor. acs.org

Bio-inspired Catalysts: Drawing inspiration from enzymes, researchers are developing synthetic catalysts that can operate under mild conditions, often in aqueous media, with high selectivity. tandfonline.com

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a tank, offers numerous advantages over traditional batch processing, particularly for the manufacture of active pharmaceutical ingredients (APIs) and fine chemicals. mdpi.comnih.gov These benefits include superior heat and mass transfer, enhanced safety due to small reactor volumes, and improved reproducibility. aurigeneservices.com

A hypothetical continuous flow process for the synthesis of this compound could be designed as follows:

Pumping: A solution of 1-methylcycloheptanecarbaldehyde in a suitable green solvent (e.g., ethanol) and a stream of hydrogen gas are continuously fed into the system using precision pumps.

Reaction: The mixed stream passes through a heated packed-bed reactor containing a heterogeneous catalyst (e.g., a supported copper or nickel catalyst). The small dimensions of the reactor ensure efficient heat exchange and precise temperature control, minimizing side reactions.

In-line Monitoring: Analytical tools, such as IR or Raman spectroscopy, could be integrated into the flow path to monitor the reaction progress in real-time, allowing for rapid optimization and quality control.

Purification: The output stream could be directly passed through a purification module, such as a scavenger resin column to remove any unreacted starting material or catalyst traces, before collection.

This approach allows for a highly automated and efficient synthesis, capable of producing consistent quality material on demand. rsc.org

| Parameter | Conventional Batch Process | Hypothetical Continuous Flow Process |

|---|---|---|

| Reactor | Large stirred-tank reactor | Small packed-bed or tube reactor |

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots | Excellent; high surface-area-to-volume ratio |

| Safety | Large quantities of hazardous materials held at reaction conditions | Small reactor hold-up volume minimizes risk |

| Scalability | Complex; often requires re-optimization ("scaling up") | Simpler; achieved by running the process for a longer duration ("scaling out") |

| Process Control | Slower response to parameter changes | Rapid response; real-time monitoring and optimization |

| Product Consistency | Potential for batch-to-batch variability | High lot-to-lot consistency |

Chemical Reactivity and Mechanistic Pathways of 1 Methylcycloheptyl Methanol

Oxidation Reactions of the Primary Alcohol Functionality

The oxidation of the primary alcohol group in (1-Methylcycloheptyl)methanol can selectively yield either the corresponding aldehyde, 1-methylcycloheptane-1-carboxaldehyde, or the carboxylic acid, 1-methylcycloheptane-1-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of this compound to 1-methylcycloheptane-1-carboxaldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are typically effective for this transformation. These methods are known to oxidize primary alcohols to aldehydes while minimizing further oxidation.

For the complete oxidation to 1-methylcycloheptane-1-carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄). These powerful oxidants will convert the primary alcohol first to the aldehyde, which is then rapidly oxidized in situ to the carboxylic acid.

A comparative overview of common oxidizing agents for primary alcohols is presented in the table below.

| Oxidizing Agent(s) | Typical Product from Primary Alcohol | Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Milder reagent, stops at the aldehyde stage. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Effective for sterically hindered alcohols. |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild and selective for aldehyde formation. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Strong oxidant, leads to complete oxidation. |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Powerful oxidant, will cleave other functional groups if not controlled. |

Catalytic oxidation methods offer a greener and more efficient alternative to stoichiometric reagents. For sterically hindered primary alcohols like this compound, catalytic systems employing stable nitroxyl (B88944) radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are particularly relevant.

In a typical TEMPO-catalyzed oxidation, a co-oxidant like sodium hypochlorite (B82951) (NaOCl) is used. The reaction proceeds through a catalytic cycle where the actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. The alcohol attacks the N-oxoammonium ion, and a subsequent base-assisted elimination of a proton from the carbon bearing the hydroxyl group leads to the formation of the aldehyde and the reduced hydroxylamine (B1172632) form of the catalyst. The co-oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, thus regenerating the catalyst. The steric hindrance around the alcohol can affect the rate of this reaction, but TEMPO and its derivatives have been shown to be effective for a range of sterically encumbered alcohols.

Reduction Reactions and Hydrogenation Studies

The oxidized derivatives of this compound, namely the corresponding aldehyde and carboxylic acid, can be reduced back to the primary alcohol. Additionally, hydrogenation of unsaturated precursors provides a synthetic route to this compound.

The reduction of 1-methylcycloheptane-1-carboxaldehyde to this compound can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is selective for aldehydes and ketones and will not reduce more robust functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide.

For the reduction of the more stable 1-methylcycloheptane-1-carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt to the primary alcohol. Due to its high reactivity, LiAlH₄ must be used in anhydrous conditions and is capable of reducing a wide range of functional groups.

The table below summarizes the reactivity of common hydride reducing agents.

| Reducing Agent | Aldehydes | Ketones | Carboxylic Acids | Esters |

| Sodium Borohydride (NaBH₄) | Yes | Yes | No | No |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes | Yes |

This compound can be synthesized through the catalytic hydrogenation of an appropriate unsaturated precursor, such as (1-methylcyclohepten-1-yl)methanol. This reaction typically involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The hydrogenation occurs via the syn-addition of hydrogen atoms to the double bond from the surface of the catalyst, leading to the saturated cycloheptyl ring system.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group to facilitate substitution. The steric hindrance imposed by the quaternary carbon atom adjacent to the hydroxymethyl group plays a crucial role in determining the mechanism of these reactions.

Due to the significant steric hindrance, a direct SN2 reaction at the primary carbon is highly disfavored. This is analogous to the low reactivity of neopentyl halides in SN2 reactions. Consequently, nucleophilic substitution reactions on this compound are more likely to proceed through an SN1-like mechanism if a stable carbocation can be formed, or may require harsh conditions.

One common method to achieve substitution is to react the alcohol with a hydrohalic acid, such as hydrobromic acid (HBr). In this case, the hydroxyl group is first protonated to form a good leaving group (water). Departure of water would lead to a primary carbocation, which is highly unstable. However, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable tertiary carbocation, leading to rearranged products.

Alternatively, the hydroxyl group can be converted into a better leaving group without the use of strong acids. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. These reactions often proceed with inversion of configuration if the reaction center is chiral, though for an achiral molecule like this compound, this is not a factor. Another effective strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and can be displaced by a wide range of nucleophiles. However, even with a good leaving group, the SN2 reaction will be slow due to steric hindrance.

Transformation to Halides and Ethers

The conversion of the hydroxyl group in this compound to a better leaving group, such as a halide or an ether, is a fundamental transformation in organic synthesis. These reactions typically proceed via nucleophilic substitution mechanisms.

The synthesis of (1-Methylcycloheptyl)methyl halides can be achieved using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) readily converts the alcohol to the corresponding chloride or bromide. These reactions generally follow an Sₙ2-type mechanism, where the reagent initially forms a reactive intermediate with the hydroxyl group, which is then displaced by the halide ion. Due to the neopentyl-like steric hindrance around the reaction center, these reactions may require elevated temperatures to proceed at a reasonable rate.

Etherification of this compound can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide, followed by reaction with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. The steric bulk of the (1-Methylcycloheptyl)methyl group can influence the reaction rate, favoring the use of less hindered alkyl halides.

| Reactant | Reagent | Product | Reaction Type |

| This compound | SOCl₂ | (1-Methylcycloheptyl)methyl chloride | Nucleophilic Substitution |

| This compound | PBr₃ | (1-Methylcycloheptyl)methyl bromide | Nucleophilic Substitution |

| This compound | 1. NaH 2. CH₃I | Methyl (1-methylcycloheptyl)methyl ether | Williamson Ether Synthesis (Sₙ2) |

Chiral Induction in Nucleophilic Substitution Reactions

While this compound itself is achiral, its reactions can be influenced by chiral reagents or catalysts, leading to the formation of chiral products. If the carbon bearing the hydroxyl group were a stereocenter, the stereochemical outcome of nucleophilic substitution reactions would be of significant interest.

In a hypothetical scenario where a chiral analog of this compound undergoes nucleophilic substitution, the mechanism would dictate the stereochemistry of the product. An Sₙ2 reaction proceeds with inversion of configuration at the stereocenter, as the nucleophile attacks from the side opposite to the leaving group. organic-chemistry.org In contrast, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability. chemistrysteps.com

The choice of solvent and the nature of the nucleophile and leaving group can influence the competition between Sₙ1 and Sₙ2 pathways. For a primary alcohol like this compound, Sₙ2 reactions are generally favored. However, the tertiary nature of the adjacent carbon atom can promote carbocation formation under certain conditions, potentially leading to Sₙ1 pathways and loss of stereochemical information.

Elimination Reactions and Cycloalkene Formation

Dehydration Pathways of this compound

The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction, leading to the formation of cycloalkenes. This reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions.

Under strongly acidic conditions and elevated temperatures, the reaction likely follows an E1 pathway. The hydroxyl group is first protonated to form a good leaving group (water). Departure of water generates a primary carbocation, which is highly unstable and will rapidly rearrange to a more stable tertiary carbocation via a 1,2-hydride shift or a 1,2-alkyl (methyl) shift. Subsequent deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) yields the alkene product.

Alternatively, under conditions favoring an E2 mechanism (e.g., using a strong, non-nucleophilic base and a less polar solvent after converting the hydroxyl into a better leaving group like a tosylate), the removal of a proton and the departure of the leaving group occur in a concerted step.

Regioselectivity and Stereoselectivity in Elimination

The dehydration of this compound can potentially yield a mixture of isomeric alkenes, making regioselectivity a key consideration. Following the rearrangement to a tertiary carbocation in an E1 pathway, deprotonation can occur from adjacent carbon atoms, leading to different constitutional isomers.

According to Zaitsev's rule, the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. In the case of the rearranged tertiary carbocation derived from this compound, deprotonation would favor the formation of 1-methylcycloheptene (B74865) and methylenecycloheptane. The relative amounts of these products would depend on the specific reaction conditions and the stability of the transition states leading to their formation.

Stereoselectivity in these elimination reactions refers to the preferential formation of one stereoisomer over another. If the resulting cycloalkene can exist as E/Z isomers, the reaction's stereoselectivity would be determined by the mechanism. E2 eliminations are often stereospecific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. E1 reactions, proceeding through a planar carbocation, are generally not stereospecific.

| Precursor Carbocation (Post-Rearrangement) | Possible Alkene Products | Major Product (Predicted by Zaitsev's Rule) |

| 1-Methylcycloheptyl cation | 1-Methylcycloheptene, Methylenecycloheptane | 1-Methylcycloheptene |

Rearrangement Reactions of the Cycloheptyl Skeleton

Pinacol-Type Rearrangements and Ring Expansion/Contraction

The carbon skeleton of this compound is susceptible to rearrangement under acidic conditions, particularly those that favor carbocation formation. While a classic Pinacol rearrangement involves a 1,2-diol, analogous rearrangements, often termed semipinacol rearrangements, can occur with alcohols that can generate a carbocation adjacent to a carbon bearing a hydroxyl group or other migrating group.

In the case of this compound, acid-catalyzed dehydration leads to a primary carbocation that rearranges to a more stable tertiary carbocation. This rearrangement itself is a type of Wagner-Meerwein rearrangement.

A more intriguing possibility is the potential for ring contraction. The formation of a carbocation adjacent to the cycloheptyl ring could initiate a rearrangement where one of the ring carbons migrates, leading to a more stable ring system. For instance, a seven-membered ring might contract to a more stable six-membered ring. This would involve the formation of a spiro intermediate or a direct 1,2-alkyl shift involving a ring carbon. Such a rearrangement would be driven by the release of ring strain and the formation of a more stable carbocation. Conversely, under specific conditions, ring expansion to an eight-membered ring is also a theoretical possibility, although generally less favored for cycloheptyl systems.

The specific outcome of such rearrangements would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature.

Acid-Catalyzed Rearrangements

The acid-catalyzed reactions of this compound are characterized by the formation of a carbocation intermediate, which is susceptible to skeletal rearrangements. lumenlearning.com The driving force for these rearrangements is the transformation of a less stable carbocation into a more stable one. youtube.com For this compound, a primary alcohol, the process is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form an alkyloxonium ion. libretexts.org This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orgyoutube.com

Following protonation, the departure of a water molecule generates a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable. Consequently, this carbocation immediately undergoes a rapid rearrangement to form a more stable tertiary carbocation. libretexts.org This rearrangement is an example of a Wagner-Meerwein rearrangement, which involves a 1,2-shift. wikipedia.orglscollege.ac.inslideshare.net

Two primary rearrangement pathways are plausible for the initially formed (1-methylcycloheptyl)methyl cation:

Ring Expansion (1,2-Alkyl Shift): A carbon-carbon bond from the cycloheptyl ring migrates to the adjacent carbocation center. This results in the expansion of the seven-membered ring to an eight-membered ring, forming a stable tertiary cyclooctyl carbocation. This type of rearrangement is common in cyclic systems adjacent to a carbocation, as it can lead to a more stable carbocation. study.com

1,2-Hydride Shift: While less likely to be the primary pathway from the initial primary carbocation compared to a ring-expanding alkyl shift, a hydride shift from an adjacent carbon could theoretically occur. However, the formation of a tertiary carbocation via ring expansion is generally the more dominant pathway.

Once the more stable tertiary carbocation is formed, it can then react further. Typically, a proton is eliminated from an adjacent carbon atom to form a double bond, resulting in a mixture of isomeric alkenes. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. libretexts.orgdoubtnut.com In this case, 1-methylcyclooctene (B1609318) would be a predicted major product following the ring expansion pathway.

The general mechanism is illustrated below:

Step 1: Protonation this compound reacts with an acid (H-A) to form an alkyloxonium ion.

Step 2: Formation of Primary Carbocation The alkyloxonium ion loses a molecule of water to form a highly unstable primary carbocation.

Step 3: Carbocation Rearrangement (Ring Expansion) A 1,2-alkyl shift occurs, leading to the expansion of the cycloheptyl ring to a cyclooctyl ring and the formation of a more stable tertiary carbocation.

Step 4: Deprotonation A base (A⁻ or H₂O) removes a proton from a carbon adjacent to the positive charge, forming a double bond and regenerating the acid catalyst. This results in the formation of various alkene isomers, with the most substituted alkene being the major product. doubtnut.com

Derivatization Reactions for Functional Group Interconversion

The hydroxyl group of this compound is a versatile functional group that can be converted into other functional groups through various derivatization reactions.

Esterification and Etherification Reactions

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid in the presence of an acid catalyst. This equilibrium reaction is known as the Fischer esterification. masterorganicchemistry.com The reaction is typically carried out using an excess of the alcohol or by removing water as it is formed to drive the equilibrium toward the product side. youtube.com

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester. youtube.com

Reaction: this compound + R-COOH ⇌ (1-Methylcycloheptyl)methyl ester + H₂O

Etherification: The formation of ethers from this compound can be achieved under acidic conditions. The synthesis of symmetrical ethers, such as bis((1-methylcycloheptyl)methyl) ether, can occur through the acid-catalyzed dehydration of two molecules of the alcohol. masterorganicchemistry.com This process is favored at lower temperatures than the dehydration reaction that leads to alkenes. libretexts.org

The mechanism for symmetrical ether formation from a primary alcohol typically involves the protonation of one alcohol molecule to form a good leaving group (water). masterorganicchemistry.com A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to displace water and form a protonated ether, which is then deprotonated. masterorganicchemistry.com Due to the steric hindrance around the primary carbon, this Sₙ2 reaction would be relatively slow. Under more forcing conditions that might favor an Sₙ1 pathway, the rearrangement pathways discussed in section 3.5.2 would become significant competing reactions. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and outcomes of the reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

Acid-Catalyzed Rearrangements: The dehydration and rearrangement of this compound proceed via an E1-like mechanism due to the tendency to form a rearranged, stable carbocation. libretexts.orglibretexts.org

Thermodynamics: The primary thermodynamic driving force for the rearrangement is the significant increase in stability when moving from a high-energy primary carbocation to a low-energy tertiary carbocation. youtube.comlibretexts.org The relative stability of carbocations follows the order: tertiary > secondary > primary. This stability difference ensures that once the initial carbocation is formed, rearrangement is a thermodynamically downhill and rapid process. libretexts.org

| Carbocation Type | Relative Stability | Example Structure |

|---|---|---|

| Tertiary (3°) | Most Stable | (CH₃)₃C⁺ |

| Secondary (2°) | Intermediate | (CH₃)₂CH⁺ |

| Primary (1°) | Least Stable | CH₃CH₂⁺ |

| Methyl | Highly Unstable | CH₃⁺ |

| Alcohol Type | Typical Temperature Range (°C) | Relative Rate |

|---|---|---|

| Primary (1°) | 170 - 180 | Slow |

| Secondary (2°) | 100 - 140 | Intermediate |

| Tertiary (3°) | 25 - 80 | Fast |

Data adapted from Chemistry LibreTexts. libretexts.org

Derivatization Reactions:

Fischer Esterification: This is an equilibrium-controlled process. The kinetics can be slow, often requiring prolonged heating with an acid catalyst. The rate is dependent on the concentrations of the alcohol, carboxylic acid, and catalyst. Steric hindrance can also affect the rate; however, for a primary alcohol like this compound, the reaction is generally efficient.

Etherification: The kinetics of acid-catalyzed ether formation depend on the mechanism. For a primary alcohol proceeding via an Sₙ2 pathway, the rate is second order (first order in both the protonated alcohol and the nucleophilic alcohol). masterorganicchemistry.com If the reaction proceeds via an Sₙ1 pathway, the rate-determining step is the formation of the carbocation, and the reaction is first order with respect to the protonated alcohol.

Oxidation: The kinetics of alcohol oxidation are highly dependent on the specific oxidant used. These are typically complex, multi-step reactions. The thermodynamic driving force is the formation of stable carbonyl and carboxyl groups.

Spectroscopic Characterization for Structural Elucidation of 1 Methylcycloheptyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For (1-methylcycloheptyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure and dynamics.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity

One-dimensional ¹H and ¹³C NMR spectra are the first step in the structural analysis of this compound. These spectra reveal the different types of proton and carbon environments within the molecule.

The ¹H NMR spectrum is predicted to show several key signals. The protons of the methyl group (CH₃) would appear as a singlet, being attached to a quaternary carbon with no adjacent protons to couple with. The two protons of the hydroxymethyl group (-CH₂OH) would also likely appear as a singlet, though this can sometimes be a doublet if coupling to the hydroxyl proton occurs. The hydroxyl proton itself typically presents as a broad singlet, and its chemical shift is highly dependent on solvent and concentration. The most complex region of the spectrum would be the signals from the twelve protons of the cycloheptane (B1346806) ring. Due to the ring's flexibility and the presence of multiple, very similar chemical environments, these protons would likely appear as a series of overlapping multiplets.

The ¹³C NMR spectrum , being proton-decoupled, shows a single peak for each unique carbon atom. For this compound, we would expect to see signals for the methyl carbon, the hydroxymethyl carbon, the quaternary carbon at position 1, and several signals for the carbons of the cycloheptane ring. The chemical shifts of these carbons provide crucial information about their local electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C-OH) will be shifted downfield due to the electronegativity of the oxygen atom.

A detailed breakdown of the predicted chemical shifts is provided in the table below. These predictions are based on established chemical shift ranges for similar functional groups and cycloalkane structures.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1-CH₃ | ~1.0-1.2 | ~20-30 | Singlet (s) |

| -CH₂OH | ~3.4-3.6 | ~65-75 | Singlet (s) |

| -OH | Variable (broad) | - | Broad Singlet (br s) |

| Cycloheptane Ring CH₂ | ~1.3-1.7 | ~25-45 | Multiplets (m) |

| C1 (Quaternary) | - | ~35-45 | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the protons on adjacent carbons within the cycloheptane ring. This would help to trace the connectivity of the ring system, although significant overlap is expected. No cross-peaks would be seen for the methyl and hydroxymethyl protons as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This is a powerful tool for assigning the carbon signals based on their attached protons. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal in the ¹³C spectrum. Similarly, the protons of the hydroxymethyl group and the ring methylene (B1212753) groups would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, which are not observed in an HSQC spectrum. For this compound, the protons of the methyl group would show an HMBC correlation to the quaternary carbon (C1) and the hydroxymethyl carbon. The protons of the hydroxymethyl group would also correlate to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the methyl protons and nearby axial protons on the cycloheptane ring, providing insight into the preferred conformation of the ring and the orientation of the substituents.

Expected 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent CH₂ groups in the cycloheptane ring. | Connectivity of the cycloheptane ring. |

| HSQC | C1-CH₃ to its proton; -CH₂OH to its protons; Ring CH₂ to their respective protons. | Direct C-H bond correlations. |

| HMBC | CH₃ protons to C1 and -CH₂OH carbon; -CH₂OH protons to C1. | Connectivity around the quaternary center. |

| NOESY | CH₃ protons to axial ring protons; -CH₂OH protons to nearby ring protons. | Conformational preferences and stereochemistry. |

Dynamic NMR Studies of Conformational Dynamics

The seven-membered ring of cycloheptane is known to be highly flexible, existing as a dynamic equilibrium of multiple conformations, with the twist-chair being the most stable. The presence of substituents, as in this compound, can influence this equilibrium. Dynamic NMR (DNMR) is a technique used to study these conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, the conformational interconversion is fast on the NMR timescale, and the signals for the ring protons appear as averaged, broad peaks. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently (the coalescence temperature), the signals for the individual, non-equivalent protons of the different conformations may become resolved. By analyzing the line shapes of the signals at various temperatures, the energy barriers for the conformational changes can be calculated. rsc.org For this compound, DNMR studies would provide valuable information on the energy landscape of its conformational isomers.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comedinst.com They are particularly useful for identifying the functional groups present.

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound would be characterized by several key vibrational bands corresponding to its functional groups.

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

CH₂ Bend: The scissoring or bending vibration of the CH₂ groups is expected to produce an absorption band around 1450-1470 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol would result in a strong band in the IR spectrum, typically in the range of 1000-1075 cm⁻¹.

Raman spectroscopy would also show these vibrations, although the relative intensities of the peaks would differ from the IR spectrum. For example, the symmetric C-H stretching vibrations are often stronger in the Raman spectrum.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3200-3600 | IR (strong, broad) |

| C-H Stretch (Aliphatic) | 2850-3000 | IR (strong), Raman (strong) |

| CH₂ Bend | 1450-1470 | IR (medium) |

| C-O Stretch | 1000-1075 | IR (strong) |

Conformational Analysis via Vibrational Spectroscopy

Just as with NMR, vibrational spectroscopy can provide insights into the conformational preferences of this compound. The vibrational frequencies of certain modes, particularly those involving the cycloheptane ring, can be sensitive to the conformation. acs.orgresearchgate.net

By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations (e.g., twist-chair, chair), it is possible to determine which conformation is the most stable. researchgate.net For example, the low-frequency region of the Raman spectrum (below 400 cm⁻¹) is often rich in information about the skeletal vibrations of the ring and can be used to distinguish between different conformers. While a detailed conformational analysis would require high-level computational modeling in conjunction with experimental data, vibrational spectroscopy provides a powerful complementary approach to NMR for understanding the complex conformational landscape of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For This compound , with the chemical formula C₈H₁₆O, the theoretical monoisotopic mass can be calculated. However, no experimental HRMS data has been found in the reviewed literature to confirm this value. An experimental determination would be essential for unequivocally verifying its elemental composition.

Table 1: Theoretical vs. Experimental Exact Mass of this compound (Note: Experimental data is not available in the public domain and is required for comparison.)

| Parameter | Value |

| Chemical Formula | C₈H₁₆O |

| Theoretical Monoisotopic Mass (Da) | 128.12012 |

| Experimentally Determined Exact Mass (Da) | Data Not Available |

| Mass Error (ppm) | Not Applicable |

Fragment Ion Analysis for Structural Information

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to identify its functional groups and connectivity.

For This compound , characteristic fragmentation would be expected. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The cleavage of the cycloheptyl ring could also produce a series of characteristic fragment ions. Analysis of the m/z (mass-to-charge) values of these fragments would provide definitive structural confirmation. At present, no published mass spectrum or fragmentation data for this compound is available.

Table 2: Expected vs. Observed Fragment Ions for this compound (Note: Experimentally observed data is required to populate this table.)

| Theoretical Fragment | Proposed Structure | Expected m/z | Observed m/z |

| [M-H₂O]⁺ | C₈H₁₄⁺ | 110.1096 | Data Not Available |

| [M-CH₂OH]⁺ | C₇H₁₃⁺ | 97.1017 | Data Not Available |

| [CH₂OH]⁺ | CH₃O⁺ | 31.0184 | Data Not Available |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this technique to be applied, the compound, or a suitable derivative, must first be crystallized.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the complete determination of the molecular structure in the solid state, including its conformation and configuration.

There are no published reports detailing the synthesis of a crystalline derivative of This compound and its subsequent analysis by SCXRD. Such a study would be invaluable for understanding the precise conformational details of the seven-membered ring and the orientation of the methyl and methanol (B129727) substituents.

Table 3: Crystallographic Data for a this compound Derivative (Note: No crystallographic data for any derivative of this compound is currently available in crystallographic databases or the scientific literature.)

| Parameter | Value |

| Compound Name | Data Not Available |

| Chemical Formula | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal (crystal packing) is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a solid material.

For a derivative of This compound , the hydroxyl group would be expected to participate in hydrogen bonding, which would likely be a dominant factor in its crystal packing. The shape and flexibility of the cycloheptyl ring would also play a significant role in determining how the molecules fit together. Without experimental crystal structure data, any discussion of intermolecular interactions remains purely speculative.

Computational and Theoretical Studies on 1 Methylcycloheptyl Methanol

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies employing Density Functional Theory (DFT) to calculate the ground state properties of (1-Methylcycloheptyl)methanol were identified. Such calculations would typically provide insights into the molecule's optimized geometry, total energy, and electronic distribution.

Molecular Orbital Analysis and Frontier Orbitals

There are no specific molecular orbital analyses, including the identification of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions, for this compound in the existing literature. This type of analysis is crucial for understanding the compound's reactivity and electronic transitions.

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

No literature detailing molecular mechanics or molecular dynamics simulations for this compound could be located. These studies are essential for exploring the conformational space of the flexible seven-membered ring and the hydroxymethyl group.

Identification of Stable Conformers and Transition States

Without conformational analysis studies, there is no available data on the stable conformers of this compound or the transition states that connect them. Identifying the lowest energy conformers is fundamental to understanding its physical and chemical behavior.

Reaction Mechanism Elucidation Through Computational Methods

There are no published computational studies that elucidate the reaction mechanisms involving this compound. Such research would be valuable for predicting its reactivity in various chemical transformations.

While computational studies exist for structurally similar compounds, such as (4-methylcyclohexyl)methanol (B126014) (4-MCHM), the strict focus of this article on this compound prevents the inclusion of data from these related but distinct molecules. researchgate.netresearchgate.netmdpi.com

Transition State Localization and Energy Barrier Calculations

The study of chemical reactions involving this compound, such as its formation or subsequent transformations, benefits significantly from the computational localization of transition states and the calculation of associated energy barriers. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy pathway between reactants and products. reddit.com The energy difference between the reactants and the transition state is the activation energy barrier, a critical determinant of the reaction rate.

Various computational methods can be employed to locate transition states. Techniques like the Nudged Elastic Band (NEB) method can find the transition state structure given the geometries of the reactants and products. faccts.de Alternatively, initial guesses for the transition state geometry can be optimized using algorithms that search for saddle points on the potential energy surface. reddit.com Once a stationary point is located, a vibrational frequency calculation is crucial to confirm its nature. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. uni-muenchen.dereadthedocs.io

Table 1: Hypothetical Energy Barriers for Dehydration of this compound

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Protonation of -OH | DFT (B3LYP) | 6-31G(d) | 5.2 |

| Loss of H2O | DFT (B3LYP) | 6-31G(d) | 18.7 |

| 1,2-Hydride Shift | DFT (B3LYP) | 6-31G(d) | 3.1 |

| Deprotonation | DFT (B3LYP) | 6-31G(d) | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Intrinsic Reaction Coordinate (IRC) Pathways

Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. acs.org This provides a detailed picture of the geometric changes that occur throughout the reaction.

By visualizing the IRC pathway for a reaction involving this compound, one can observe the precise sequence of bond breaking and bond formation. For instance, in the S_N1 reaction of this compound, the IRC would illustrate the C-O bond elongation leading to the carbocation intermediate and the subsequent approach of a nucleophile. These calculations are invaluable for confirming that a located transition state indeed connects the desired reactants and products and for gaining a deeper understanding of the reaction mechanism. acs.org

Spectroscopic Parameter Prediction via Computational Chemistry

Computational chemistry is also widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. ualberta.ca Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a useful degree of accuracy. ualberta.canmrdb.org The prediction process typically involves:

Optimization of the molecular geometry of this compound.

Calculation of the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO).

Referencing the calculated shielding tensors to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

The accuracy of the predicted shifts is dependent on the level of theory, the basis set, and whether solvent effects are included in the calculation. ualberta.camdpi.com For flexible molecules like this compound, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to obtain results that are comparable to experimental spectra. researchgate.net

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-31G(d)) | Experimental Chemical Shift (ppm) |

| C1 (Quaternary) | 78.5 | 77.2 |

| CH₂OH | 68.2 | 67.5 |

| CH₃ | 25.1 | 24.3 |

| Cycloheptyl C2/C7 | 42.3 | 41.8 |

| Cycloheptyl C3/C6 | 29.8 | 29.1 |

| Cycloheptyl C4/C5 | 23.5 | 22.9 |

Note: The predicted data in this table is illustrative. Experimental values are typical for similar structures.

Vibrational Frequency Calculation

The calculation of vibrational frequencies serves multiple purposes in computational chemistry. entos.ai It is used to predict the infrared (IR) and Raman spectra of a molecule, to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and to calculate thermodynamic properties like enthalpy and entropy. entos.ai

For this compound, a harmonic vibrational frequency calculation at a given level of theory (e.g., DFT) would yield a set of normal modes and their corresponding frequencies. uni-muenchen.de These calculated frequencies are typically scaled by an empirical factor to better match experimental anharmonic frequencies. uni-muenchen.de The resulting predicted spectrum can be compared with an experimental IR spectrum to aid in the assignment of absorption bands to specific molecular vibrations, such as the O-H stretch, C-H stretches, and various bending and torsional modes of the cycloheptyl ring.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3850 | 3658 | 3200-3600 |

| C-H Stretch (sp³) | 3150-3050 | 3024-2928 | 2850-3000 |

| C-O Stretch | 1150 | 1104 | 1050-1150 |

| CH₂ Bend | 1510 | 1450 | 1450-1470 |

Note: The data in this table is hypothetical and for illustrative purposes. Scaling factor used: 0.96.

Advanced Applications and Functionalization of 1 Methylcycloheptyl Methanol in Materials Science and Catalysis

(1-Methylcycloheptyl)methanol as a Scaffold for Polymer Synthesis

The incorporation of cycloaliphatic units into polymer backbones is a well-established strategy for modifying their thermal and mechanical properties. The bulky and non-planar nature of the cycloheptyl group in this compound can impart increased rigidity, thermal stability, and altered solubility to a variety of polymeric materials.

Incorporation into Polymeric Materials

This compound can be utilized as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. In polyesters, the cycloheptyl group would be part of the polymer backbone, disrupting chain packing and potentially leading to amorphous materials with high glass transition temperatures (Tg). This is analogous to how other cycloaliphatic diols are used to enhance the properties of polyester (B1180765) coatings.

In the case of polyurethanes, this compound can be reacted with diisocyanates to form polyurethane networks. The cycloheptyl group would introduce a bulky side chain, which could improve the hydrolytic stability and mechanical strength of the resulting material. The methyl group on the cycloheptane (B1346806) ring further adds to the steric hindrance, which can influence inter-chain interactions and, consequently, the macroscopic properties of the polymer.

Table 1: Potential Impact of this compound on Polymer Properties

| Polymer Type | Potential Role of this compound | Expected Property Modifications |

|---|---|---|

| Polyesters | Diol Monomer | Increased Tg, amorphous nature, improved thermal stability |

Preparation of Monomers from this compound

To be incorporated into polymers, this compound can be chemically modified to yield various functional monomers. For instance, it can be readily converted into an acrylate (B77674) or methacrylate (B99206) monomer through esterification with acrylic acid or methacrylic acid, respectively. These monomers can then undergo free-radical polymerization to produce polyacrylates or polymethacrylates with bulky cycloheptyl side groups. Such polymers are expected to exhibit high Tg and could be suitable for applications requiring dimensionally stable materials.

Furthermore, this compound can be transformed into a diol by introducing a second hydroxyl group, which would make it a suitable building block for condensation polymers like polyesters and polycarbonates. Another route involves its conversion to a diamine, which could then be used in the synthesis of polyamides or polyimides.

Utilisation in Advanced Organic Material Development

The distinct conformational properties of the cycloheptyl ring make this compound an interesting candidate for the synthesis of advanced organic materials, including liquid crystals and photoactive materials.

Role in Liquid Crystal Synthesis and Properties

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity of the constituent molecules are crucial in determining the type and stability of the liquid crystalline phases. The introduction of a this compound moiety into a mesogenic (liquid crystal-forming) molecule could significantly influence its phase behavior.

Table 2: Predicted Influence of the this compound Moiety on Liquid Crystal Properties

| Property | Predicted Effect | Rationale |

|---|---|---|

| Mesophase Type | Favor Nematic Phases | Disruption of layered packing by the bulky and flexible cycloheptyl group. |

| Clearing Point | Potentially Lowered | The non-linear and flexible nature of the cycloheptyl ring may reduce the thermal stability of the mesophase. |

Application in Photoactive or Optoelectronic Materials

Photoactive and optoelectronic materials are designed to interact with light, either by absorbing it to generate an electrical signal (photodetectors) or by emitting light in response to an electrical stimulus (organic light-emitting diodes - OLEDs). The incorporation of bulky, non-polar groups like the (1-methylcycloheptyl)methyl moiety can be advantageous in these materials.

In the context of OLEDs, such bulky groups can be attached to the periphery of emissive molecules to prevent intermolecular aggregation. This aggregation often leads to quenching of the emitted light and a decrease in device efficiency. By sterically isolating the photoactive cores, the (1-methylcycloheptyl)methyl group could enhance the solid-state luminescence quantum yield.

In the realm of photoactive polymers, monomers derived from this compound could be copolymerized with conjugated monomers to create materials with tailored electronic properties and improved processability. The cycloaliphatic group would enhance the solubility of the polymer in organic solvents, facilitating its deposition from solution for device fabrication.

This compound Derivatives as Ligands in Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The chirality and steric bulk of ligands play a crucial role in determining the enantioselectivity of a catalytic reaction.